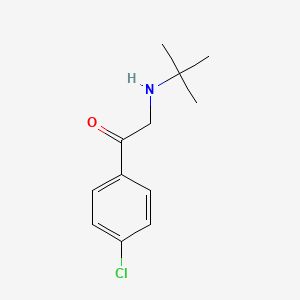![molecular formula C19H40O5 B14355857 3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol CAS No. 93177-59-4](/img/structure/B14355857.png)
3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol is an organic compound with the molecular formula C18H38O5. It is a multi-constituent substance that is often used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol typically involves the reaction of dodecanol with epichlorohydrin, followed by methoxylation and subsequent reaction with glycerol . The reaction conditions often include the use of catalysts such as sodium hydroxide and solvents like toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and alcohols, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate the activity of certain enzymes and alter membrane fluidity, which can affect various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxanes: These compounds are similar in structure and are used in similar applications, particularly in organic synthesis.
1,3-Dioxolanes: Another class of compounds with similar chemical properties and applications.
(2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol: This compound is used as a reference standard in pharmaceutical testing and has similar chemical reactivity.
Uniqueness
What sets 3-{[1-(Dodecyloxy)-3-methoxypropan-2-yl]oxy}propane-1,2-diol apart is its unique combination of hydrophobic and hydrophilic properties, making it highly effective in applications requiring amphiphilic molecules .
Propriétés
Numéro CAS |
93177-59-4 |
|---|---|
Formule moléculaire |
C19H40O5 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
3-(1-dodecoxy-3-methoxypropan-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C19H40O5/c1-3-4-5-6-7-8-9-10-11-12-13-23-17-19(16-22-2)24-15-18(21)14-20/h18-21H,3-17H2,1-2H3 |
Clé InChI |
XMIRPRQAMNUBDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC(COC)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)












![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
